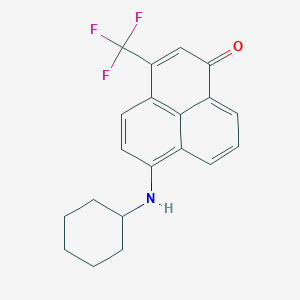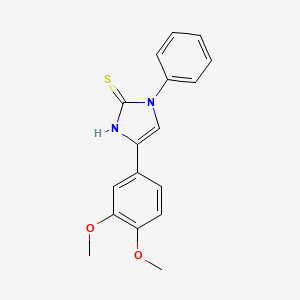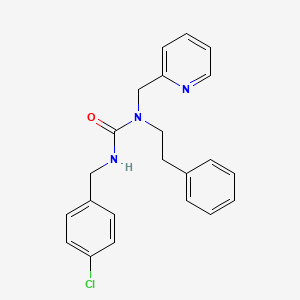
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea, also known as CBPMP, is a compound that has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is not fully understood. However, studies have suggested that 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation.
Biochemical and Physiological Effects
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of HDACs. In neurons, 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has several advantages as a research tool. It is relatively easy to synthesize, and its therapeutic potential makes it an attractive target for drug development. However, 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea. One area of interest is the development of 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea-based drugs for cancer treatment and neuroprotection. Another area of interest is the further elucidation of 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea's mechanism of action, which could lead to a better understanding of its therapeutic potential. Additionally, more research is needed to explore the potential side effects of 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea and its safety profile.
Synthesemethoden
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can be synthesized using a three-step reaction process. The first step involves the reaction of 4-chlorobenzylamine with pyridine-2-carboxaldehyde to form 4-chlorobenzylidene-2-pyridylamine. In the second step, the resulting compound is reacted with phenethylamine to form 3-(4-chlorobenzyl)-1-phenethyl-2-pyridinylamine. Finally, the compound is treated with urea to form 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been studied for its potential therapeutic applications in various fields, including cancer treatment and neuroprotection. In cancer treatment, 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c23-20-11-9-19(10-12-20)16-25-22(27)26(17-21-8-4-5-14-24-21)15-13-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYZEACWYJSPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2479681.png)
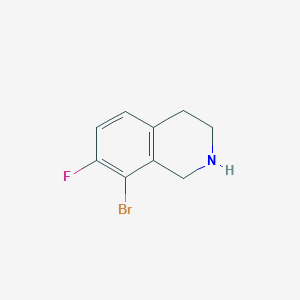
![N'-[2-[4-(6-Aminohexyl)piperazin-1-yl]ethyl]hexane-1,6-diamine](/img/structure/B2479684.png)
![2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2479687.png)
![3,5-Dimethyl-4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,2-oxazole](/img/structure/B2479688.png)
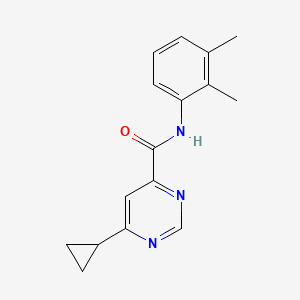
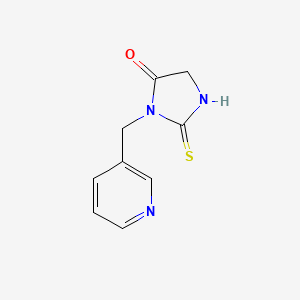
![6-Acetyl-2-(2-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479695.png)
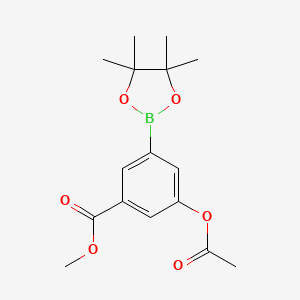
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2479698.png)
![1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2479699.png)
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2479700.png)
